2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Description
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (Molecular formula: C₉H₈F₃N₃; Average mass: 215.178 g/mol) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Key structural attributes include:
- Methyl group at position 2.
- Trifluoromethyl (-CF₃) substituent at position 4.
- Primary amine (-NH₂) at position 3.
Its synthetic accessibility via multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé reaction) further enhances its utility in drug discovery .
Properties
Molecular Formula |
C9H8F3N3 |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H8F3N3/c1-5-8(13)15-4-6(9(10,11)12)2-3-7(15)14-5/h2-4H,13H2,1H3 |
InChI Key |
USEIIOMSMSPOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The GBBR enables the one-pot synthesis of imidazo[1,2-a]pyridin-3-amines by condensing 2-aminopyridine derivatives, aldehydes, and isocyanides. For the target compound, 6-(trifluoromethyl)-2-aminopyridine serves as the pyridine precursor, while acetaldehyde introduces the methyl group at position 2. The isocyanide component determines the substituent at position 3; tert-butyl isocyanide or protected amine-bearing isocyanides are commonly used to facilitate subsequent deprotection to a primary amine.
The reaction proceeds via:
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Ethanol | 72% | |
| Catalyst | NH₄Cl (10 mol%) | 20% increase | |
| Temperature | Room temperature | Reduced byproducts | |
| Isocyanide Equiv. | 1.2 | Maximized conversion |
In ethanol with NH₄Cl, the reaction achieves 72% yield, while neat or aqueous conditions drop below 10%. The use of methyl isobutyl ketone (MIBK) or toluene enables azeotropic water removal, critical for imine stability.
Cyclization of Pre-Functionalized Pyridine Derivatives
Halogen-Mediated Cyclization
Cyclization of 2-amino-6-(trifluoromethyl)pyridine with α-bromoketones introduces the methyl group at position 2. For example, reaction with bromoacetone in THF at 60°C forms the imidazo ring via nucleophilic substitution. This method requires stoichiometric base (e.g., K₂CO₃) and yields 58–65% of the product.
Oxidative Coupling
Oxidative coupling using iodine or hypervalent iodine reagents (e.g., PhI(OAc)₂) promotes cyclization between 2-aminopyridines and ketones. However, trifluoromethyl groups hinder electrophilic aromatic substitution, limiting yields to 40–50%.
Post-Functionalization of Imidazo[1,2-a]pyridine Scaffolds
Trifluoromethylation via Cross-Coupling
Post-synthetic introduction of the trifluoromethyl group at position 6 is challenging due to the inertness of the C–F bond. Strategies include:
Amination at Position 3
Buchwald–Hartwig amination of 3-bromoimidazo[1,2-a]pyridine derivatives with NH₃ gas and Pd(OAc)₂/Xantphos achieves 50–60% yield. This method requires high-pressure conditions and is less efficient than GBBR.
Industrial-Scale Production and Green Chemistry
Solvent and Catalyst Optimization
Industrial methods prioritize MIBK or ethanol for scalability and ease of azeotropic distillation. Metal-free catalysis (e.g., NH₄Cl) reduces costs and environmental impact.
Waste Reduction Strategies
-
Phosphorus Tribromide Recycling : Filtration of PBr₃ adducts enables 85% recovery and reuse.
-
Aqueous Workup : Hydrolysis of intermediates in water minimizes organic solvent use.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| GBBR | 72 | High | Low | Moderate |
| Halogen Cyclization | 65 | Moderate | Medium | High (Br waste) |
| Oxidative Coupling | 45 | Low | High | High (Iodine waste) |
| Buchwald–Hartwig | 55 | Moderate | High | Moderate |
The GBBR offers the best balance of yield and scalability, while post-functionalization routes are limited by multiple steps and lower efficiency .
Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
The imidazo[1,2-a]pyridine framework is known for its broad spectrum of biological activities. The specific compound 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has been investigated for several pharmacological effects:
- Antiviral Properties : Compounds with imidazo[1,2-a]pyridine structures have shown antiviral activity against various viral pathogens. For instance, derivatives have been reported to inhibit viral replication effectively, making them candidates for antiviral drug development .
- Antibacterial and Antifungal Activities : Studies indicate that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal properties. They have been tested against several bacterial strains and fungi, demonstrating significant inhibitory effects .
- Anticancer Potential : The compound has been evaluated for anticancer activity against different cancer cell lines. Research shows that it can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .
Case Study 1: Antiviral Activity
A study evaluating the antiviral properties of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine found that it exhibited significant inhibitory effects against certain viral strains in vitro. The compound was tested against a panel of viruses, showing a dose-dependent response and low cytotoxicity in host cells.
Case Study 2: Anticancer Efficacy
In another investigation, the compound was tested on various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Results indicated that it inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine compared to other related compounds:
| Compound Name | Antiviral Activity | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|---|
| 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine | Moderate | Strong | Moderate | Strong |
| Related Compound A | Strong | Moderate | Weak | Moderate |
| Related Compound B | Weak | Strong | Strong | Weak |
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold is highly modular. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Trifluoromethyl (-CF₃) at Position 6 : Common in analogs (e.g., ), this group enhances electron-withdrawing effects and lipophilicity, improving membrane permeability.
- Amine Modifications : Replacement of the primary amine (3-NH₂) with bulkier groups (e.g., t-butyl, cyclohexyl) reduces polarity, affecting solubility and target binding .
- Position 2 Variability : Methyl (target compound) vs. phenylethynyl (XOWVOX) or nitrofuran () alters steric bulk and electronic profiles, influencing biological activity.
Computational and Spectral Insights
- DFT Studies : Optimized geometries (B3LYP/6-311++G(d,p)) reveal planar imidazo[1,2-a]pyridine cores, with trifluoromethyl groups inducing slight distortion due to steric effects .
- NMR Trends : ¹H-NMR of the target compound shows characteristic peaks at δ 2.44 (CH₃), δ 7.36–8.06 (aromatic protons), and δ 3.45 (NH₂, exchangeable) .
Biological Activity
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is , with a molecular weight of 215.18 g/mol. The compound features a planar imidazo[1,2-a]pyridine structure, which is significant for its interactions with biological macromolecules.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.18 g/mol |
| Appearance | Colorless to pale yellow |
| Melting Point | Not specified |
Antiviral and Antibacterial Properties
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antiviral and antibacterial activities. For instance, compounds within this class have shown efficacy against various viral strains and bacterial pathogens. Research indicates that the presence of trifluoromethyl groups enhances the biological activity of these compounds by increasing their lipophilicity and membrane permeability .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine. In vitro assays demonstrated that this compound inhibits cell proliferation in cancer cell lines by inducing cell cycle arrest at the G2/M phase. This effect is attributed to its ability to interfere with tubulin polymerization, a crucial process for mitosis .
Case Study: Inhibition of Tubulin Polymerization
- Compound Tested : 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
- Cell Lines : A549 (lung cancer), MCF-7 (breast cancer)
- IC50 Values : Ranged from 0.08 to 12.07 mM
- Mechanism : Arrests cell cycle in G2/M phase via tubulin interaction.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has shown effectiveness in reducing the release of pro-inflammatory cytokines in vitro and in animal models of inflammation. These effects are likely mediated through the inhibition of MAPK signaling pathways, which are critical in inflammatory responses .
The mechanisms by which 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine exerts its biological effects include:
- Inhibition of Enzyme Activity : Compounds in this class can inhibit enzymes involved in cellular signaling pathways.
- Interaction with Nucleic Acids : The imidazole ring structure allows for potential intercalation with nucleic acids, affecting gene expression.
- Disruption of Protein Function : By binding to proteins such as tubulin, these compounds can disrupt normal cellular functions.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antiviral | Effective against multiple viral strains |
| Antibacterial | Inhibitory effects on bacterial growth |
| Anticancer | Induces cell cycle arrest |
| Anti-inflammatory | Reduces cytokine release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
